molecular formula C7H9N3O2 B188132 Methyl 6-methoxypyrazine-2-carboximidate CAS No. 59484-60-5

Methyl 6-methoxypyrazine-2-carboximidate

Cat. No.: B188132
CAS No.: 59484-60-5
M. Wt: 167.17 g/mol
InChI Key: RCRTVSFDPQCCSK-UHFFFAOYSA-N
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Description

Methyl 6-methoxypyrazine-2-carboximidate is a pyrazine derivative characterized by a methoxy group at position 6 and a carboximidate ester group at position 2. Carboximidates are reactive intermediates in organic synthesis, often used for forming heterocycles or modifying nucleophiles due to their electrophilic nature . The methoxy substituent at position 6 likely enhances solubility in polar solvents compared to non-polar alkyl groups, while the carboximidate group may confer unique reactivity in nucleophilic substitution or condensation reactions .

Properties

CAS No.

59484-60-5

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 6-methoxypyrazine-2-carboximidate

InChI

InChI=1S/C7H9N3O2/c1-11-6-4-9-3-5(10-6)7(8)12-2/h3-4,8H,1-2H3

InChI Key

RCRTVSFDPQCCSK-UHFFFAOYSA-N

SMILES

COC1=NC(=CN=C1)C(=N)OC

Canonical SMILES

COC1=NC(=CN=C1)C(=N)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazine Derivatives

Compound Name Substituents (Position) Functional Group CAS Number Key Properties/Applications
Methyl 6-methoxypyrazine-2-carboximidate Methoxy (6), Carboximidate (2) Imidate ester N/A Reactive intermediate, synthesis
Methyl 6-methylpyrazine-2-carboxylate Methyl (6), Carboxylate (2) Carboxylate ester 41110-38-7 Higher lipophilicity; API precursor
Methyl 5-methylpyrazine-2-carboxylate Methyl (5), Carboxylate (2) Carboxylate ester 41110-33-2 Positional isomerism affects electronic distribution
Methyl 6-bromo-3-methoxypyrazine-2-carboxylate Bromo (6), Methoxy (3) Carboxylate ester 259794-06-4 Bromine enhances electrophilicity; agrochemical intermediate
6-Methylpyrazine-2-carboxylic acid Methyl (6), Carboxylic acid (2) Carboxylic acid 20737-42-2 Acidic; metal coordination applications
Methyl 6-(ethylamino)pyrazine-2-carboxylate Ethylamino (6), Carboxylate (2) Carboxylate ester 1528085-68-8 Basic amino group; potential bioactivity

Reactivity and Stability

  • Carboximidate vs. Carboxylate Esters : The carboximidate group in the target compound is more electrophilic than carboxylate esters, making it prone to nucleophilic attack (e.g., by amines or alcohols) to form amidines or esters. This contrasts with carboxylate esters, which are typically hydrolyzed under acidic or basic conditions .
  • Methoxy vs. In contrast, bromo substituents (e.g., in Methyl 6-bromo-3-methoxypyrazine-2-carboxylate) are electron-withdrawing, increasing electrophilicity at adjacent positions .

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